Holmium(III) chloride hexahydrate

Descripción

Significance within Lanthanide Chemistry and Advanced Materials Science

The importance of Holmium(III) chloride hexahydrate stems from the distinctive properties of the holmium ion (Ho³⁺). These properties are a direct consequence of its 4f electron configuration ([Xe] 4f¹⁰), which gives rise to a rich spectrum of electronic transitions and a large magnetic moment. shef.ac.uk This makes holmium compounds, and by extension their chloride precursor, valuable in a range of applications.

In the realm of advanced materials science , this compound is utilized in the following areas:

Magnetic Materials: Holmium possesses the highest magnetic moment of any naturally occurring element, making its compounds, including the chloride, essential in the development of high-performance magnetic materials and permanent magnets. chemimpex.com

Laser Technology: The sharp emission lines of the Ho³⁺ ion are exploited in solid-state lasers. Holmium-doped crystals, often synthesized from holmium chloride precursors, are used to create lasers that operate in the infrared spectrum, with applications in medicine and industry. chemimpex.comebsco.com

Optical Materials and Phosphors: The unique spectroscopic properties of holmium are harnessed in the creation of specialized optical glasses, and its compounds can be used as colorants for glass and cubic zirconia. ebsco.comchemicalbook.com The color-changing nature of holmium compounds is a direct result of the sharp absorption bands of the Ho³⁺ ion. wikipedia.org

Catalysis: Holmium chloride has been investigated as a catalyst in organic synthesis. For instance, it has been used to catalyze the one-pot synthesis of dihydropyrimidinones. sigmaaldrich.comsigmaaldrich.com

Historical Context of Holmium(III) Chloride Research and Development

The history of Holmium(III) chloride is intrinsically linked to the discovery of the element holmium itself. In 1878, Swiss chemists Jacques-Louis Soret and Marc Delafontaine first observed the unique spectral absorption bands of an unknown element, which they named "Element X". wikipedia.org Independently in the same year, Swedish chemist Per Teodor Cleve, while working with erbia (erbium oxide), isolated a new substance and named it holmia, in honor of his hometown, Stockholm. wikipedia.orgrsc.org It was later understood that holmia was the oxide of the new element, holmium.

The initial isolation of holmium was a challenging process due to its co-occurrence with other rare-earth elements in minerals like monazite (B576339) and gadolinite. wikipedia.org The development of ion-exchange techniques was crucial for the efficient separation and purification of holmium from these complex mixtures. wikipedia.org Once purified holmium oxide (Ho₂O₃) became available, the synthesis of its chloride salts, including the hexahydrate form, could be systematically studied. The most common laboratory preparation of anhydrous holmium(III) chloride involves heating holmium(III) oxide with ammonium (B1175870) chloride. wikipedia.org The hexahydrate can be readily prepared by dissolving holmium metal or its oxide in hydrochloric acid. wikipedia.org

Methodological Approaches for Investigating this compound Systems

A variety of analytical techniques are employed to characterize this compound and the materials derived from it. These methods provide insights into its crystal structure, thermal stability, and electronic properties.

X-ray Diffraction (XRD): This is a fundamental technique for determining the crystal structure of Holmium(III) chloride and its derivatives. Anhydrous Holmium(III) chloride possesses a monoclinic crystal structure. wikipedia.org

Spectroscopy:

X-ray Photoelectron Spectroscopy (XPS): XPS is used to study the chemical states and electronic structure of holmium compounds. It can provide information on the binding energies of the holmium 4f electrons and differentiate between different oxidation states. acs.orgxpsdatabase.net

Optical Spectroscopy: The sharp absorption and emission lines of the Ho³⁺ ion are studied using various spectrophotometric techniques. This is crucial for applications in lasers and optical materials. ebsco.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of this compound. The hexahydrate begins to lose its water of crystallization at around 64°C. wikipedia.org

Electrochemical Methods: The electrochemical reduction of holmium ions from molten chloride salts is a method used for the synthesis of holmium metal and its alloys. psecommunity.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 14914-84-2 | wikipedia.orgchemicalbook.comsigmaaldrich.com |

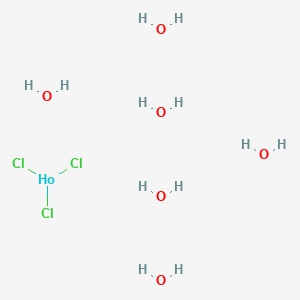

| Molecular Formula | HoCl₃·6H₂O | chemimpex.comsigmaaldrich.comnih.gov |

| Molecular Weight | 379.38 g/mol | sigmaaldrich.comnih.govmsesupplies.com |

| Appearance | Pale yellow to pink crystalline solid | chemimpex.comprochemonline.comchemdad.com |

| Melting Point | 165 °C (decomposes) | sigmaaldrich.comsigmaaldrich.commsesupplies.com |

| Crystal Structure (Anhydrous) | Monoclinic | wikipedia.org |

| Solubility in Water | Soluble | wikipedia.orgchemicalbook.commsesupplies.com |

Synthesis Methods for Holmium(III) Chloride

| Method | Description | Reaction | Source(s) |

|---|---|---|---|

| Reaction with Hydrochloric Acid | Dissolving holmium metal in hydrochloric acid yields the hexahydrate form. | 2 Ho + 6 HCl → 2 HoCl₃ + 3 H₂ | wikipedia.org |

| Ammonium Chloride Route | Heating holmium(III) oxide with ammonium chloride produces anhydrous holmium(III) chloride. | Ho₂O₃ + 6 NH₄Cl → 2 HoCl₃ + 6 NH₃ + 2 H₂O | wikipedia.org |

| Direct Chlorination | Direct reaction of holmium metal with chlorine gas. | 2 Ho + 3 Cl₂ → 2 HoCl₃ | wikipedia.org |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Holmium(III) chloride |

| Holmium(III) oxide |

| Ammonium chloride |

| Hydrochloric acid |

| Holmium |

| Chlorine |

| Water |

| Dihydropyrimidinones |

| Holmium |

| Erbium oxide |

| Monazite |

| Gadolinite |

| Holmium metal |

Propiedades

IUPAC Name |

trichloroholmium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFCXABQYNXLP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Ho](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12HoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [MSDSonline] | |

| Record name | Holmium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Synthetic Methodologies and Precursor Chemistry of Holmium Iii Chloride Hexahydrate

Advanced Synthesis Routes and Green Chemistry Considerations

The synthesis of holmium(III) chloride hexahydrate and its derivatives has evolved to include advanced methods that offer greater control over purity, morphology, and scale, with a growing emphasis on environmentally benign processes.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials from aqueous or non-aqueous solutions at elevated temperatures and pressures. These methods are particularly advantageous for producing complex holmium-containing structures. For instance, a novel three-dimensional holmium(III) coordination polymer, {[Ho2(DHTA)3(H2O)5]·H2O}n, was synthesized using a hydrothermal route with 2,5-dihydroxy-1,4-terephthalic acid (DHTA) as a ligand. mdpi.com This method yielded a triclinic crystal structure with two eight-coordinated Ho(III) centers. mdpi.com

Solvothermal synthesis, a related technique using organic solvents, has been employed to create holmium-based metal-organic frameworks (MOFs). In one study, ethanol (B145695) was used as a "green" solvent to synthesize Ho-MOFs with various benzenecarboxylic acid ligands. nih.gov The reaction was carried out in a steel autoclave at 150 °C for 130 hours, resulting in Ho-MOFs with distinct X-ray structures and particle morphologies. nih.gov

| Parameter | Hydrothermal Synthesis of {[Ho2(DHTA)3(H2O)5]·H2O}n mdpi.com | Solvothermal Synthesis of Ho-MOFs nih.gov |

| Solvent | Water | Ethanol |

| Ligand | 2,5-dihydroxy-1,4-terephthalic acid (DHTA) | Benzenecarboxylic acids (e.g., 1,3,5-H3btc) |

| Temperature | Not specified | 150 °C |

| Time | Not specified | 130 hours |

| Product | 3D coordination polymer | Metal-Organic Frameworks (MOFs) |

Co-precipitation Methods for Holmium-Doped Nanomaterials

Co-precipitation is a versatile and straightforward method for synthesizing nanomaterials, including those doped with holmium. This technique involves the simultaneous precipitation of the host material and the dopant from a solution. Holmium orthoferrite (HoFeO3) nanoparticles, for example, have been synthesized via a simple co-precipitation method involving the hydrolysis of Ho(III) and Fe(III) cations in boiling water with an aqueous ammonia (B1221849) solution. metall-mater-eng.commetall-mater-eng.com Subsequent annealing of the precipitate at temperatures between 750 and 850 °C for one hour resulted in the formation of single-phase HoFeO3 nanoparticles with sizes under 50 nm. metall-mater-eng.comresearchgate.net This method is valued for its simplicity and the use of water as an inexpensive and environmentally friendly solvent. metall-mater-eng.com

The properties of the resulting nanomaterials can be tuned by adjusting parameters such as the precipitating agent and annealing temperature. For instance, in the synthesis of HoFe1−xCoxO3 nanoparticles, a simple co-precipitation technique was also used. researchgate.net The study highlighted that higher annealing temperatures improve crystallinity, which in turn affects the magnetic properties of the material. researchgate.net

| Parameter | Synthesis of HoFeO3 Nanoparticles metall-mater-eng.commetall-mater-eng.com | Synthesis of HoFe1−xCoxO3 Nanoparticles researchgate.net |

| Precursors | Ho(NO3)3, Fe(NO3)3 | Ho(NO3)3, Fe(NO3)3, Co(NO3)2 |

| Precipitating Agent | 5% aqueous ammonia solution | Not specified |

| Solvent | Boiling water | Not specified |

| Annealing Temperature | 750 - 850 °C | Varied to study effect on crystallinity |

| Product Size | < 50 nm | Nanoparticles |

High-Purity Synthesis Strategies for this compound

High-purity this compound is crucial for applications in optics, electronics, and research. thermofisher.comthermofisher.com The most common method for obtaining anhydrous holmium(III) chloride involves heating a mixture of holmium(III) oxide and ammonium (B1175870) chloride at 200-250 °C. wikipedia.org The hexahydrate form can then be prepared by reacting holmium metal with hydrochloric acid. wikipedia.org Commercially, this compound is available in various purity grades, such as 99.9% and 99.99% (REO - Rare Earth Oxide basis). rareearthproducts.com These high-purity grades are essential for producing materials with specific optical and magnetic properties, as impurities can significantly alter performance. sigmaaldrich.comchemimpex.com

Precursor Design and Ligand Engineering for Holmium(III) Complexes

The design of precursors and the engineering of ligands are critical for tailoring the properties of the resulting holmium(III) complexes. This compound serves as a versatile starting material for the synthesis of a wide array of these complexes. chemimpex.com

The choice of ligand plays a pivotal role in determining the structure and luminescent properties of the final compound. For example, the use of 2,5-dihydroxy-1,4-terephthalic acid (DHTA) in the hydrothermal synthesis of a holmium(III) coordination polymer led to a stable 3D supramolecular network with green luminescence properties. mdpi.com DHTA offers multiple coordination sites and a strong coordination ability. mdpi.com

In another study, a perfluorinated organic ligand, F-TPIP, was used to coordinate with a Ho3+ ion. acs.orgnih.gov This approach aimed to eliminate vibrational quenching from the external environment, thereby enhancing the photoluminescence of the holmium complex in the 2 μm band. acs.orgnih.gov The strategic selection of ligands can thus be used to create materials with specific and enhanced optical characteristics.

Control over Crystallinity and Morphology in Synthesis

Controlling the crystallinity and morphology of holmium-containing materials is essential for their application. The synthetic method and conditions directly influence these characteristics.

In the co-precipitation synthesis of holmium orthoferrite nanoparticles, the annealing temperature was found to be a key factor in controlling the particle size and crystallinity. researchgate.net Annealing the precipitate at 750 and 850 °C resulted in single-phase nanoparticles with a size of less than 50 nm. researchgate.net Similarly, in the synthesis of Co-doped holmium orthoferrite, higher annealing temperatures led to improved crystallinity. researchgate.net

Coordination Chemistry and Solution Behavior of Holmium Iii Chloride Hexahydrate

Complexation with Various Ligands and Chelate Formation

The Ho³⁺ ion readily forms coordination complexes with a wide variety of ligands. These can range from simple monodentate ligands, which bind to the metal ion at a single point, to more complex polydentate ligands (chelating agents), which bind at multiple points.

Monodentate Ligands: Simple anionic ligands like halides (Cl⁻, F⁻), nitrate (B79036) (NO₃⁻), and hydroxide (B78521) (OH⁻), as well as neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), can coordinate with the Ho³⁺ ion. For instance, in a chloride medium, the formation of chloro-complexes such as HoCl²⁺ can occur. scirp.orgresearchgate.net

Polydentate Ligands (Chelates): Chelating agents form significantly more stable complexes with Ho³⁺ compared to monodentate ligands, an observation known as the "chelate effect." pearson.com This enhanced stability is due to favorable thermodynamic factors (an increase in entropy) upon replacing multiple monodentate ligands (like water) with a single polydentate ligand. These ligands form ring-like structures around the central metal ion. pearson.com

Common and well-studied chelating agents for Ho³⁺ include:

Carboxylic Acids: Ligands like 2,5-dihydroxy-1,4-terephthalic acid can act as bridging ligands to form stable, three-dimensional coordination polymers with holmium. mdpi.com

Aminopolycarboxylic Acids: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that wraps around the Ho³⁺ ion, forming a highly stable complex by donating lone pairs from its two nitrogen atoms and four carboxylate groups. pearson.com

Other Chelating Agents: A variety of other organic molecules containing suitable donor atoms, such as β-diketones (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) and oximes, are also effective in forming stable chelate complexes with holmium(III). nih.govereztech.com

The formation of these complexes is fundamental to the methods used for separating and purifying holmium. examples.com

| Ligand Type | Example Ligand | Key Donor Atoms | Resulting Complex Type |

|---|---|---|---|

| Monodentate | Hydroxide (OH⁻) | O | Simple Complex |

| Bidentate | Oxalate (C₂O₄²⁻) | O, O | Chelate |

| Polydentate | EDTA⁴⁻ | N, N, O, O, O, O | Chelate |

| Bridging Ligand | 2,5-dihydroxy-1,4-terephthalate | O | Coordination Polymer |

Speciation Studies in Aqueous and Non-Aqueous Solutions

Speciation refers to the distribution of an element among different chemical forms in a solution. nih.govnih.gov The speciation of holmium(III) is highly dependent on the solvent, pH, ionic strength, and the presence of competing ligands. scirp.orgresearchgate.net

Aqueous Solutions: In dilute acidic aqueous solutions and in the absence of other strongly coordinating ligands, the predominant species is the nonaaquaholmium(III) ion, [Ho(H₂O)₉]³⁺. examples.com As the pH of the solution increases, hydrolysis occurs, leading to the formation of hydroxo complexes.

Non-Aqueous Solutions: The behavior of holmium(III) salts in non-aqueous solvents is less studied but reveals the importance of solvent-ion interactions. In strongly coordinating basic solvents like anhydrous ethylenediamine (B42938), anhydrous holmium(III) acetate (B1210297) is moderately soluble and behaves as a weak electrolyte. ias.ac.in This suggests the formation of complex species where ethylenediamine molecules act as ligands, displacing the acetate ions from the primary coordination sphere. The nature of the solvent, particularly its donor character and dielectric constant, plays a crucial role in the solubility and the type of species formed. ias.ac.in

| Solvent | Conditions | Predominant Holmium(III) Species |

|---|---|---|

| Water (H₂O) | Acidic pH, dilute solution | [Ho(H₂O)₉]³⁺ |

| Water (H₂O) | Near-neutral pH | [Ho(OH)]²⁺, [Ho(OH)₂]⁺, and oligomers |

| Anhydrous Ethylenediamine | - | Solvated complexes, e.g., [Ho(en)ₓ]³⁺ |

Hydrolysis and Polymerization Pathways of Holmium(III) Ions

Hydrolysis is a critical reaction for trivalent lanthanide ions like Ho³⁺ in aqueous media. It involves the reaction of the hydrated metal ion with water molecules, which act as a Brønsted acid, releasing protons and forming hydroxo- and oxo-bridged species. This process is highly pH-dependent.

The first step of hydrolysis can be represented by the equilibrium: Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ cost-nectar.eu

As the pH increases further, additional hydrolysis steps occur, leading to species such as Ho(OH)₂⁺ and eventually the precipitation of insoluble holmium hydroxide, Ho(OH)₃. cost-nectar.eu

At higher concentrations of holmium(III), polymerization can occur, where monomeric hydroxo complexes link together to form dimers, trimers, or larger oligomers. slu.se A common dimeric species formed is: 2Ho³⁺ + 2H₂O ⇌ Ho₂(OH)₂⁴⁺ + 2H⁺ cost-nectar.eu

More complex polymers, such as Ho₃(OH)₅⁴⁺, have also been reported. cost-nectar.eu These hydrolysis and polymerization reactions are crucial in understanding the environmental transport of lanthanides and in preventing unwanted precipitation during separation processes. researchgate.net

The stability of these hydrolyzed species is quantified by equilibrium constants.

| Hydrolysis Reaction | Equilibrium Constant (log K) at 298 K |

|---|---|

| Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | -7.43 ± 0.05 |

| 2Ho³⁺ + 2H₂O ⇌ Ho₂(OH)₂⁴⁺ + 2H⁺ | -13.5 ± 0.2 |

| 3Ho³⁺ + 5H₂O ⇌ Ho₃(OH)₅⁴⁺ + 5H⁺ | -30.9 ± 0.3 |

| Ho(OH)₃(s) + 3H⁺ ⇌ Ho³⁺ + 3H₂O | 15.60 ± 0.30 |

Ion Exchange and Solvent Extraction Principles for Holmium(III)

The chemical similarity of the lanthanides makes their separation challenging. Ion exchange and solvent extraction are the two primary industrial methods used for this purpose, and both rely on subtle differences in the coordination chemistry of the individual lanthanide ions. examples.com

Ion Exchange: In ion exchange chromatography, a solution containing a mixture of lanthanide ions is passed through a column packed with a solid resin, typically a strong acid cation exchanger. The Ho³⁺ ions bind to the negatively charged functional groups of the resin. A complexing agent (eluent), often an aminopolycarboxylic acid like EDTA, is then passed through the column. The eluent forms complexes of varying stability with the different lanthanide ions. Because smaller lanthanide ions form slightly more stable complexes, they are eluted from the column more quickly. Holmium, as a heavy lanthanide, will elute later than the light lanthanides but earlier than the heaviest ones like lutetium. The process exploits the small, systematic differences in ionic radius and complexation stability across the lanthanide series. purolite.com

Theoretical and Computational Studies on Holmium Iii Chloride Hexahydrate Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of holmium complexes. These first-principles approaches solve the electronic Schrödinger equation to determine the electronic structure and related properties of molecules.

For holmium complexes, these calculations are particularly challenging due to the large number of electrons and the complex electronic structure of the Ho(III) ion, which has a partially filled 4f shell. Specialized basis sets and functionals are required to accurately model these systems. For instance, studies have utilized the Gaussian 09 program suite with the dispersion-corrected M06-2X density functional and the 6-311++G** basis set for comprehensive analysis. mobiles-project.eu Another approach involves the Sparkle/PM7 model, which has been successfully used to elucidate the structure of holmium(III) complexes with various ligands. nih.govresearchgate.net

Quantum chemical calculations provide detailed information about the electronic structure and the nature of the chemical bonds within holmium(III) chloride hexahydrate and related complexes. These calculations can determine orbital energies, electron density distributions, and the nature of the interaction between the central holmium ion and its ligands (water molecules and chloride ions).

Table 1: Representative Computational Methods for Holmium Complexes

| Method/Model | Basis Set/Functional | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | M06-2X / 6-311++G** | Full relaxation and optimization of molecular species. | mobiles-project.eu |

| Sparkle/PM7 | - | Structure elucidation of holmium(III) complexes. | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. For holmium complexes, this includes predicting NMR, IR, and UV-Vis absorption spectra.

Calculations can predict Fermi contact hyperfine coupling constants, which are essential for interpreting NMR relaxation data. acs.orgresearchgate.net The oscillator strengths of electronic transitions and Judd-Ofelt parameters, which relate to the intensity of f-f transitions, can be calculated from analyzed spectra. researchgate.net Studies have shown that hypersensitive transitions in the absorption spectra of Ho(III) complexes are highly sensitive to the ligand and solvent environment, a phenomenon that can be explored computationally. researchgate.net While some studies have successfully predicted spectroscopic properties, others note challenges; for example, certain anisometric Ho(III) complexes have been observed to exhibit only noise-level IR luminescence, a finding that computational models would aim to explain. mdpi.com

Molecular Dynamics Simulations for Solution Behavior and Solid-State Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, providing insights into both solution behavior and solid-state dynamics.

Computational Design of Novel Holmium-Based Materials

Computational methods are increasingly used not just to understand existing materials but also to design new ones with specific, desired properties. ucm.esusnccm.orgercim.eu This "in silico" design process can significantly accelerate the discovery and development of novel materials by screening vast numbers of potential candidates before undertaking expensive and time-consuming laboratory synthesis. ucm.es

For holmium, computational design focuses on leveraging its unique magnetic and luminescent properties. For example, researchers are designing novel holmium-based nanoparticles and metal-organic frameworks (MOFs) for various applications. nih.govnih.gov These applications include:

Medical Imaging: Holmium's large magnetic moment makes it an excellent candidate for T2 contrast agents in high-field Magnetic Resonance Imaging (MRI). nih.gov Computational studies can help optimize the structure of holmium complexes to maximize their relaxivity and biocompatibility. rsc.orgnih.gov

Luminescent Materials: While some holmium complexes have weak luminescence, computational design can guide the synthesis of new ligand environments that enhance the efficiency of energy transfer to the holmium ion, potentially leading to new near-infrared emitting materials. mdpi.com

Catalysis and Magnetism: Holmium-containing MOFs are being explored for their catalytic and magnetic properties. nih.gov Computational modeling can predict the porous structure, stability, and electronic properties of these frameworks, guiding the synthesis of materials with optimal performance for specific applications.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Holmium(III) oxide |

| Praseodymium(III) oxide |

| Europium(III) chloride hexahydrate |

| Gadolinium(III) chloride hexahydrate |

| Ytterbium(III) trifluoromethanesulfonate |

| Manganese(II) chloride tetrahydrate |

| Copper(II) sulfate (B86663) pentahydrate |

| Nickel(II) chloride hexahydrate |

| Neodymium(III) chloride |

| Erbium(III) nitrate (B79036) pentahydrate |

| Terbium(III) chloride hexahydrate |

| Samarium(III) oxide |

| Dysprosium(III) oxide |

| Thulium(III) chloride hexahydrate |

| Yttrium(III) chloride hexahydrate |

| Ytterbium(III) chloride hexahydrate |

| Praseodymium(III) chloride hexahydrate |

| Samarium(III) chloride hexahydrate |

| Erbium(III) chloride hexahydrate |

| Dysprosium(III) chloride hexahydrate |

| Gadolinium(III) chloride |

| Dysprosium(III) chloride |

| Holmium(III) chloride |

| Carbon dioxide |

| Methane |

| Neodymium(III) nitrate |

| Dysprosium(III) nitrate |

| Holmium trimesate |

| Lead chloride |

| Sodium carbonate |

| Sodium phosphate |

| Sodium sulfate |

| Sodium fluoride |

This table is interactive. Click on the header to sort.

Environmental and Green Chemistry Considerations in Holmium Iii Chloride Research

Sustainable Synthesis Routes and Waste Minimization

The traditional synthesis of holmium(III) chloride typically involves processes that can be energy-intensive and may generate significant waste streams. A common laboratory and industrial method involves the reaction of holmium(III) oxide with ammonium (B1175870) chloride at elevated temperatures (200-250 °C). wikipedia.org Another route is the direct reaction of holmium metal with hydrochloric acid or chlorine gas. wikipedia.org While effective, these methods often require significant energy inputs and the use of corrosive reagents.

In the pursuit of more sustainable chemical manufacturing, researchers are exploring alternative "green" synthesis routes for lanthanide compounds. These approaches aim to reduce energy consumption, minimize the use of hazardous solvents and reagents, and decrease waste generation. For instance, ultrasound-assisted synthesis has been investigated as a more energy-efficient method for producing various chemical compounds, including those involving rare earth elements. sigmaaldrich.com

Waste minimization is a critical aspect of green chemistry and is being addressed at various stages of holmium processing. acs.org In the broader context of rare earth element production, which is the primary source of holmium, producing one ton of REEs can generate a substantial amount of toxic waste. environmental-partnership.org Efforts to mitigate this include the development of more efficient extraction and separation techniques that reduce the consumption of chemicals like strong acids and organic solvents. Hydrometallurgical processes, which use aqueous solutions to extract and separate metals, are being refined to improve selectivity and reduce waste. acs.org Furthermore, recycling and reusing materials within the manufacturing process are key strategies for waste reduction. acs.org For example, research into the recovery of ammonium chloride from industrial waste streams demonstrates the potential for circular economy principles in chemical production. dlsu.edu.ph

Table 1: Comparison of Synthesis Routes for Holmium(III) Chloride

| Synthesis Route | Description | Environmental Considerations |

| Ammonium Chloride Route | Reaction of holmium(III) oxide with ammonium chloride at 200-250 °C. wikipedia.org | High energy consumption due to elevated temperatures. Generation of ammonia (B1221849) gas as a byproduct. |

| Direct Chlorination | Reaction of holmium metal with chlorine gas. wikipedia.org | Use of hazardous and corrosive chlorine gas. Requires careful handling and safety protocols. |

| Hydrochloric Acid Route | Dissolving holmium metal in hydrochloric acid. wikipedia.org | Use of corrosive acid. Generation of flammable hydrogen gas. |

| Solvent-Free Synthesis (Emerging) | Mechanochemical methods or solid-state reactions that avoid the use of solvents. | Reduces solvent waste and potential for environmental contamination. Often lower energy consumption. |

| Bio-inspired Separation & Synthesis (Research) | Use of biological molecules to selectively bind and separate rare earth elements, followed by conversion to the chloride form. | Potentially more environmentally friendly with reduced use of harsh chemicals. acs.orgmmta.co.uk |

Lifecycle Assessment of Holmium-Based Materials

A lifecycle assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life, from raw material extraction to disposal or recycling (a "cradle-to-grave" analysis). global-reia.org For holmium-based materials, such as those used in high-strength magnets or specialized lasers, an LCA would consider the environmental footprint of each stage, including mining, processing, manufacturing, use, and end-of-life management. nih.govresearchgate.net

The initial stages of the lifecycle, mining and ore processing, are often the most environmentally intensive for rare earth elements. environmental-partnership.org These processes can involve significant land disruption, water consumption, and the use of chemicals that can lead to pollution if not managed properly. The separation of individual rare earth elements from each other is a particularly complex and energy-intensive part of the process.

At the end of a product's life, the focus shifts to recycling and waste management. Recycling rare earth elements is a critical area of research, as it can significantly reduce the need for primary extraction and its associated environmental burdens. nih.gov However, the recycling of complex products containing small amounts of REEs can be challenging.

Table 2: Stages of Lifecycle and Key Environmental Impact Considerations for Holmium-Based Materials

| Lifecycle Stage | Key Activities | Major Environmental Impact Considerations |

| Raw Material Extraction | Mining of holmium-containing ores (e.g., monazite (B576339), bastnäsite). mmta.co.ukmtech.edu | Land use and ecosystem disruption, water consumption, energy use, potential for radioactive byproducts. environmental-partnership.org |

| Ore Processing & Separation | Crushing, grinding, flotation, and chemical separation of rare earth oxides. lme.com | High energy and water consumption, use of strong acids and other chemicals, generation of tailings and wastewater. environmental-partnership.org |

| Chemical Synthesis | Conversion of holmium oxide to holmium(III) chloride hexahydrate and other compounds. | Energy consumption, use of reagents like hydrochloric acid or ammonium chloride, generation of chemical waste. wikipedia.org |

| Manufacturing of End Products | Incorporation of holmium compounds into magnets, lasers, etc. columbia.eduoptica.org | Energy consumption, use of other materials, generation of manufacturing waste. |

| Use Phase | Operation of devices containing holmium components. | Energy consumption of the device, potential for long-term benefits in green technologies. |

| End-of-Life | Disposal or recycling of products containing holmium. | Landfill burden, potential for resource recovery through recycling, challenges in separating small quantities of REEs. nih.gov |

Future Directions and Emerging Research Avenues for Holmium Iii Chloride Hexahydrate

Integration into Multifunctional Materials

A significant frontier in materials science is the development of multifunctional materials, where a single substance exhibits multiple useful properties. Holmium is a prime candidate for this research due to its remarkable magnetic and luminescent characteristics. nih.gov Holmium(III) chloride hexahydrate serves as a crucial starting material for doping holmium ions into various host matrices, creating materials with synergistic functionalities.

Researchers are actively exploring the integration of holmium into nanoparticles, coordination polymers, and other complex structures. For instance, holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs) have been synthesized, combining the magnetic properties of the iron oxide host with the luminescent properties of holmium. sigmaaldrich.comnih.govsigmaaldrich.com These materials have potential applications in biomedical fields. nih.gov Another area of intense research is single-molecule magnets (SMMs), where individual molecules can function as tiny magnets. Holmium-based SMMs are particularly interesting because they can exhibit slow magnetic relaxation and thermally-dependent luminescence, making them candidates for use in optical thermometry and quantum computing. rsc.orgnih.govstanfordmaterials.com

Recent research has demonstrated the synthesis of holmium-based coordination polymers with notable luminescent properties, suggesting their potential as new green luminescence materials. mdpi.com The strategy involves using organic ligands to enhance the luminescence of the Ho(III) ion. mdpi.comacs.org The development of such materials opens up possibilities for advanced optical devices and sensors. chemimpex.com

Table 1: Research on Holmium-Doped Multifunctional Materials

| Research Area | Host Material/Compound | Investigated Properties | Potential Applications | Citations |

|---|---|---|---|---|

| Magnetic Nanoparticles | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Magnetic, Magneto-optical, Luminescence | Biomedical, Nanotechnology | nih.govsigmaaldrich.comnih.govsigmaaldrich.com |

| Single-Molecule Magnets (SMMs) | Polyoxometalate Cages, Pentagonal-Bipyramidal Complexes | Magnetic Anisotropy, Quantum Tunneling, Luminescence | Quantum Computing, High-Density Information Storage, Cryomagnetic Refrigeration | nih.govnih.govrsc.orgjst.go.jp |

| Luminescent Materials | Coordination Polymers, Silicate-Germanate Glass | Photoluminescence, Thermal Stability | Green Luminescence Materials, Optical Amplifiers, Thin-Film Light Emitting Devices | mdpi.comacs.org |

| Optical Thermometry | Dinuclear Cyanido-Bridged Molecules | Thermally Modulated Luminescence, Magnetic Relaxation | Advanced Opto-Magnetic Systems | rsc.org |

Exploration of Extreme Conditions Chemistry

Investigating the behavior of materials under extreme conditions, such as high pressure and temperature, can reveal novel properties and lead to the synthesis of new phases of matter. For lanthanide compounds like holmium(III) chloride, such studies are crucial for understanding fundamental solid-state physics and discovering materials with enhanced characteristics.

Research into lanthanide hydrides under extreme pressures has become a particularly exciting field, with the discovery of near-room-temperature superconductivity in compounds like lanthanum hydride (LaH₁₀). mdpi.comarxiv.org Systematic studies are exploring the entire lanthanide series, including holmium, to search for new high-temperature superconductors. aps.org Theoretical calculations predict that holmium can form stable, hydrogen-rich clathrate structures (e.g., HoH₁₀) at high pressures, which are candidates for superconductivity. aps.org These investigations push the boundaries of materials synthesis and our understanding of superconductivity. mdpi.com

High-pressure studies are not limited to hydrides. The structural behavior of various lanthanide compounds, including chalcogenides, is investigated using techniques like angle-dispersive x-ray diffraction to identify pressure-induced phase transitions. aps.org Understanding how the crystal structure of holmium-containing compounds changes under pressure provides insights into their mechanical and electronic properties.

Advanced Characterization Methodologies (e.g., In-Situ Techniques)

The development of advanced materials necessitates sophisticated characterization techniques to understand their structure and properties at the atomic level. For holmium-based materials, a combination of spectroscopic and magnetic measurement techniques is often employed.

Multi-frequency Electron Paramagnetic Resonance (EPR): This technique is invaluable for studying the magnetic properties of holmium-based single-molecule magnets. By probing the material with different microwave frequencies, researchers can determine key parameters like magnetic anisotropy and quantum tunneling effects, which are crucial for potential applications in quantum information processing. rsc.org

SQUID Magnetometry: Superconducting QUantum Interference Device (SQUID) magnetometry is used to characterize the magnetic behavior of holmium complexes, including their response to external magnetic fields and temperature. acs.org

In-Situ Spectroscopy: The ability to monitor chemical processes in real-time provides a deeper understanding of reaction mechanisms and material formation. For lanthanides, in-situ optical spectroscopy techniques are being developed to monitor processes like electrodeposition, which is used to create thin films for various applications. utexas.edu This allows for better control over the properties of the final material.

X-ray Diffraction and Spectroscopy: Single-crystal X-ray diffraction is essential for determining the precise atomic structure of new holmium complexes. mdpi.comnih.gov Techniques like total reflection X-ray fluorescence (TXRF) are used to determine elemental concentrations in doped nanoparticles. researchgate.net

These advanced methods provide detailed insights that guide the rational design of new holmium-based materials with tailored properties. acs.org

Bridging Fundamental Research to Technological Advancements

The ultimate goal of fundamental research into this compound and its derivatives is to translate scientific discoveries into tangible technological advancements. The unique properties of holmium make it a critical component in a variety of high-tech applications.

Laser Technology: Holmium-doped lasers, particularly Ho:YAG (Holmium-doped Yttrium Aluminum Garnet) lasers, are widely used in medical procedures. researchgate.netaemree.com They emit light in the infrared spectrum that is strongly absorbed by water in biological tissues, making them precise and effective surgical tools. stanfordmaterials.comaemree.com Ongoing research focuses on improving the efficiency and power of these lasers, for example, through nanoparticle doping of silica (B1680970) fibers. arxiv.org

Magnetic Materials: Holmium possesses the highest magnetic moment of any naturally occurring element, making it indispensable for creating powerful permanent magnets and magnetic flux concentrators. stanfordmaterials.comebsco.comwikipedia.org These magnets are essential components in technologies like MRI machines. stanfordmaterials.comaemree.com

Nuclear Applications: Holmium is an excellent neutron absorber and is used in nuclear reactor control rods as a "burnable poison" to regulate the rate of fission reactions safely and efficiently. stanfordmaterials.comebsco.comwikipedia.org

Quantum Computing: The potential for a single holmium atom to store a bit of data has generated significant excitement in the field of quantum computing. stanfordmaterials.com The development of holmium-based single-molecule magnets is a key step towards realizing this potential. nih.govnih.gov

The path from a laboratory curiosity to a technological cornerstone is exemplified by holmium. Continued fundamental research on compounds like this compound is essential for unlocking new applications and driving innovation across diverse technological sectors. chemimpex.commsesupplies.com

Q & A

Q. What are the optimal synthesis methods for high-purity Holmium(III) chloride hexahydrate (HoCl₃·6H₂O), and how is purity controlled?

HoCl₃·6H₂O is typically synthesized by dissolving holmium oxide (Ho₂O₃) or metallic holmium in concentrated hydrochloric acid under controlled conditions. Key steps include:

- Reagent Selection : Use high-purity Ho₂O₃ (≥99.9%) to minimize impurities from other rare earth metals.

- Crystallization : Slow evaporation at 60–80°C ensures hexahydrate formation. Rapid cooling may yield lower-hydrate forms.

- Purity Control : Trace rare earth impurities are quantified via inductively coupled plasma mass spectrometry (ICP-MS), with total impurities ≤1500 ppm .

Q. Which characterization techniques are essential for verifying HoCl₃·6H₂O’s structural and chemical properties?

- X-ray Diffraction (XRD) : Confirms crystalline structure and hydration state.

- Thermogravimetric Analysis (TGA) : Determines water content by measuring mass loss upon heating to 165°C (decomposition point) .

- ICP-MS : Identifies trace metal impurities (e.g., Dy, Er) at ppm levels .

- Vibrational Spectroscopy (FTIR) : Detects O–H and Ho–Cl bonding patterns .

Q. What are the primary research applications of HoCl₃·6H₂O in academic settings?

- Catalysis : Acts as a Lewis acid catalyst in organic synthesis, such as ultrasound-assisted one-pot dihydropyrimidinone formation (yields >85% under optimized conditions) .

- Optical Materials : Used in doping glass or ceramics due to its sharp emission bands in the visible spectrum .

- Tracer Studies : Injected into hydrologic systems to study fluid transport in basaltic rock .

Q. What safety protocols are critical when handling HoCl₃·6H₂O?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Storage : Keep in airtight containers with desiccants to prevent hydration changes. Classified under GHS Category 36/37/38 (skin/eye/respiratory irritant) .

Advanced Research Questions

Q. How does HoCl₃·6H₂O function as a Lewis acid catalyst in organic reactions?

The Ho³⁺ ion’s small ionic radius (1.015 Å) and high charge density enable strong coordination with substrates. For example, in dihydropyrimidinone synthesis:

- Mechanism : Ho³⁺ activates carbonyl groups via electron withdrawal, accelerating nucleophilic attack.

- Optimization : Catalyst loading (5–10 mol%), solvent (ethanol/water), and ultrasound irradiation (40 kHz) enhance reaction efficiency . Comparative studies show HoCl₃ outperforms YbCl₃ in some aldol reactions due to stronger Lewis acidity .

Q. How do hydration states impact HoCl₃’s reactivity and stability?

- Hydration Effects : The hexahydrate form ([HoCl₂(H₂O)₄]Cl·2H₂O) is hygroscopic and may lose water under vacuum or heat, altering its Lewis acidity. Anhydrous HoCl₃ requires synthesis in dry HCl gas to avoid oxide contamination .

- Stability : Prolonged exposure to air reduces catalytic activity due to partial hydrolysis to HoOCl .

Q. How is HoCl₃·6H₂O employed as a tracer in subsurface hydrology studies?

- Experimental Design : Co-inject HoCl₃ with fluorescent microspheres and other tracers (e.g., CsCl) into boreholes. Monitor breakthrough curves using ICP-MS or fluorescence spectroscopy.

- Key Factors : Solubility in saline solutions, minimal adsorption onto basalt surfaces, and detection limits (~ppb) .

Q. How does HoCl₃·6H₂O compare to other lanthanide chlorides (e.g., YbCl₃, SmCl₃) in catalytic applications?

Q. How can researchers resolve discrepancies in spectroscopic data for HoCl₃·6H₂O?

Q. What methodologies are used to study HoCl₃·6H₂O’s NMR shift reagent properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.